molecular formula C16H26N2Si B3045529 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1093759-49-9

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3045529
CAS No.: 1093759-49-9
M. Wt: 274.48
InChI Key: DDESQHZPBHAOPS-UHFFFAOYSA-N
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Description

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C16H26N2Si and a molecular weight of 274.48 g/mol . This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure substituted with a tris(1-methylethyl)silyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The tris(1-methylethyl)silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolo[2,3-b]pyridine core structure interacts with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine can be compared with similar compounds such as:

The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various scientific research applications.

Properties

IUPAC Name

tri(propan-2-yl)-pyrrolo[2,3-b]pyridin-1-ylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2Si/c1-12(2)19(13(3)4,14(5)6)18-11-9-15-8-7-10-17-16(15)18/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESQHZPBHAOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210170
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-49-9
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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